5-[[5-(2-Iodophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-[[5-(2-Iodophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-(2-Iodophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 2-iodophenylfuran with a suitable dioxane derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-[[5-(2-Iodophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[[5-(2-Iodophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[5-(2-Iodophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-[5-(4-iodophenyl)furan-2-yl]methylidene]-2-(naphthalen-1-yl)acetohydrazide
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
Uniqueness
5-[[5-(2-Iodophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to its unique combination of the furan ring and dioxane-dione structure, which imparts distinct chemical and biological properties. Its iodine substitution also provides unique reactivity compared to other furan derivatives .
Properties
IUPAC Name |
5-[[5-(2-iodophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IO5/c1-17(2)22-15(19)12(16(20)23-17)9-10-7-8-14(21-10)11-5-3-4-6-13(11)18/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZIBDJGBYADJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3I)C(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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